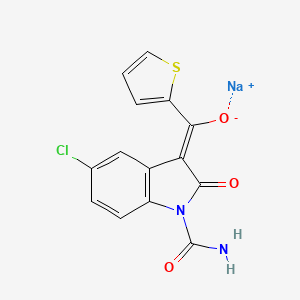

Tenidap Sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

119784-94-0 |

|---|---|

Molecular Formula |

C14H8ClN2NaO3S |

Molecular Weight |

342.7 g/mol |

IUPAC Name |

sodium (Z)-(1-carbamoyl-5-chloro-2-oxoindol-3-ylidene)-thiophen-2-ylmethanolate |

InChI |

InChI=1S/C14H9ClN2O3S.Na/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10;/h1-6,18H,(H2,16,20);/q;+1/p-1/b12-11-; |

InChI Key |

VCSAHSDZAKGXAT-AFEZEDKISA-M |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/2\C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)/[O-].[Na+] |

Canonical SMILES |

C1=CSC(=C1)C(=C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide CP 66248 CP 66248-2 CP-66,248-2 tenidap tenidap sodium |

Origin of Product |

United States |

Foundational & Exploratory

Tenidap Sodium: A Technical Guide to its Dual COX/5-LOX Inhibition Pathway and Cytokine Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap sodium is a novel anti-inflammatory agent that has demonstrated a unique mechanism of action, setting it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of Tenidap's core pharmacological activity: the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Furthermore, it delves into the compound's significant cytokine-modulating properties. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory actions, and provides visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response involving the coordinated action of various enzymatic pathways and signaling molecules. Two of the most critical pathways in the inflammatory cascade are the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which lead to the production of prostaglandins and leukotrienes, respectively. While traditional NSAIDs primarily target the COX pathway, their therapeutic efficacy is often accompanied by gastrointestinal and cardiovascular side effects. This compound emerged as a promising therapeutic candidate due to its ability to simultaneously inhibit both COX and 5-LOX, offering the potential for a broader anti-inflammatory effect with a potentially improved safety profile.[1][2]

Beyond its effects on eicosanoid production, Tenidap has been shown to modulate the activity of key pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3][4][5] This multifaceted mechanism of action suggests that Tenidap can influence multiple, interconnected facets of the inflammatory response. However, its development was halted due to concerns about liver and kidney toxicity.[6] Despite this, the study of Tenidap's unique pharmacological profile remains of significant interest for the development of future anti-inflammatory therapies.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against key enzymes in the arachidonic acid cascade has been quantified in various in vitro systems. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

Table 1: this compound IC50 Values for Cyclooxygenase (COX) Inhibition

| Enzyme | Test System | IC50 Value | Reference |

| COX-1 | Rat Basophilic Leukemia Cells (PDD2 synthesis) | 20 nM | [7] |

| COX Pathway | Human Blood (in vitro) | 7.8 µM | [7] |

Table 2: this compound IC50 Values for 5-Lipoxygenase (5-LOX) Inhibition

| Enzyme Product | Test System | IC50 Value | Reference |

| 5-HETE | Dissociated Rat Basophilic Leukemia (RBL-1) Cells | 7 µM | [8] |

| 5-LOX Products | A23187-stimulated Human Neutrophils | 5-15 µM | [8] |

| 5-LOX Products | A23187-stimulated Rat Neutrophils | 5-15 µM | [8] |

| 5-LOX Products | A23187-stimulated Rat Peritoneal Macrophages | 5-15 µM | [8] |

Table 3: this compound IC50 Values for Cytokine Inhibition

| Cytokine | Test System | Stimulus | IC50 Value | Reference |

| IL-1 | Murine Peritoneal Macrophages | LPS or Zymosan | 3 µM | [9] |

Signaling Pathways and Mechanisms of Action

Tenidap's therapeutic effects are rooted in its ability to interfere with multiple signaling pathways central to the inflammatory response.

Dual Inhibition of the Arachidonic Acid Cascade

Tenidap simultaneously blocks the COX and 5-LOX pathways, which are responsible for the synthesis of prostaglandins and leukotrienes from arachidonic acid.

References

- 1. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of proinflammatory cytokine production by the antirheumatic agents tenidap and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenidap - Wikipedia [en.wikipedia.org]

- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenidap Sodium: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap sodium, a non-steroidal anti-inflammatory drug (NSAID) with a unique cytokine-modulating profile, has been a subject of significant interest in the field of medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its multifaceted mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a thorough compilation of its physicochemical data. Furthermore, this document elucidates the key signaling pathways influenced by Tenidap through detailed diagrams, offering a valuable resource for researchers and professionals involved in the development and study of anti-inflammatory therapeutics.

Introduction

Tenidap, chemically known as (Z)-5-chloro-3-(hydroxy(thiophen-2-yl)methylene)-2-oxoindoline-1-carboxamide, is a potent anti-inflammatory agent. Its sodium salt, this compound, was developed by Pfizer and exhibits a dual mechanism of action, inhibiting both cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines, distinguishing it from traditional NSAIDs. This guide aims to provide a comprehensive technical resource on the synthesis and chemical characteristics of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A prominent method is detailed in Chinese patent CN103242304A, which outlines a multi-step process starting from 5-chloro-2-oxindole.[1] An alternative, industrially viable process has also been developed to improve cost-effectiveness and reduce the use of hazardous materials.

Synthetic Route (Based on CN103242304A)

The synthesis involves four main steps:

-

Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate: 5-chloro-2-oxindole is reacted with 4-nitrophenyl chloroformate in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (THF).

-

Synthesis of 5-chloro-2-oxoindoline-1-carboxamide: The product from the previous step is then treated with a solution of ammonia in methanol to yield the key intermediate, 5-chloro-2-oxoindoline-1-carboxamide.

-

Acylation to form 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide: The intermediate is acylated using 2-thenoyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as N,N-dimethylformamide (DMF).

-

Formation of this compound: The final acylated product is reacted with a base like sodium ethoxide in a suitable solvent such as ethanol to yield this compound.[1]

Experimental Protocols

-

Reagents: 5-chloro-2-oxindole, 60% Sodium Hydride (NaH), 4-nitrophenyl chloroformate, Tetrahydrofuran (THF), Ethyl acetate, Water, Saturated sodium chloride solution, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of 60% NaH (7.4g, 0.18 mol) in THF (200mL) cooled in an ice-water bath, add 5-chloro-2-oxindole (30.8g, 0.18 mol) portionwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice-salt bath and slowly add 4-nitrophenyl chloroformate (36.3g, 0.18 mol).

-

Continue stirring at room temperature for 6 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethyl acetate to obtain yellow crystals of 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate.[1]

-

-

Yield: 84.1%[1]

-

Reagents: 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate, Saturated solution of ammonia in methanol.

-

Procedure:

-

Dissolve 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate in a saturated solution of ammonia in methanol.

-

Stir the reaction mixture at a temperature between 20°C and 80°C for 2 to 24 hours.[1]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain 5-chloro-2-oxoindoline-1-carboxamide.

-

-

Reagents: 5-chloro-2-oxoindoline-1-carboxamide, 2-thenoyl chloride, 4-Dimethylaminopyridine (DMAP), N,N-Dimethylformamide (DMF), Dilute hydrochloric acid, Methanol.

-

Procedure:

-

To a solution of 5-chloro-2-oxoindoline-1-carboxamide (16g, 0.076 mol) and DMAP (9.3g, 0.076 mol) in DMF (160mL), slowly add 2-thenoyl chloride (11.2g, 0.076 mol) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Pour the reaction mixture into dilute hydrochloric acid (400mL).

-

Collect the precipitate by suction filtration and wash with water.

-

Recrystallize the crude product from methanol to obtain light yellow crystals of 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide.[1]

-

-

Yield: 85.6%[1]

-

Reagents: 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide, Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide in ethanol, add a solution of sodium ethoxide in ethanol.

-

Stir the reaction mixture at a temperature ranging from room temperature to 120°C for 2 to 24 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated this compound by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

Chemical Properties of this compound

A summary of the key chemical and physical properties of Tenidap and its sodium salt is provided below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₈ClN₂NaO₃S | [2] |

| Molecular Weight | 342.73 g/mol | [2] |

| IUPAC Name | sodium;--INVALID-LINK--methanolate | [2] |

| CAS Number | 119784-94-0 | [3] |

| Appearance | Off-white to pale yellow crystalline powder | Inferred from synthesis descriptions |

| pKa (Strongest Acidic) | 4.83 (Predicted) | [2] |

| Water Solubility | 0.0104 mg/mL (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility in Organic Solvents | Soluble in DMSO (100 mM) | [1] |

| Stability | Stable under recommended storage conditions. Solutions should be prepared fresh or stored at -20°C for up to one month. | [1] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of Tenidap, a wavelength around 280-320 nm is expected to be suitable.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to obtain a known concentration.

-

Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound.

-

¹H-NMR (Expected signals):

-

Aromatic protons of the chlorobenzoxindole and thiophene rings.

-

Protons of the carboxamide group.

-

-

¹³C-NMR (Expected signals):

-

Carbonyl carbons of the oxindole and carboxamide groups.

-

Aromatic carbons of the chlorobenzoxindole and thiophene rings.

-

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

Mechanism of Action and Signaling Pathways

Tenidap's therapeutic effects are attributed to its ability to modulate multiple key pathways involved in inflammation.

Inhibition of Cyclooxygenase (COX) Enzymes

Tenidap is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

Caption: Tenidap inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Modulation of Pro-inflammatory Cytokines

Tenidap has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Interleukin-6 (IL-6). This action is central to its disease-modifying properties in rheumatoid arthritis.

Caption: Tenidap inhibits the production of pro-inflammatory cytokines IL-1 and IL-6.

Opening of Inwardly Rectifying Potassium (Kir) Channels

A unique aspect of Tenidap's pharmacology is its activity as a potent opener of the hKir2.3 inwardly rectifying potassium channel. This action may contribute to its overall therapeutic effects by modulating cellular excitability.

Caption: Tenidap activates the hKir2.3 potassium channel, leading to hyperpolarization.

Conclusion

This compound remains a significant molecule for research in anti-inflammatory drug discovery due to its distinctive dual mechanism of action. This guide has provided a detailed overview of its synthesis, chemical properties, and pharmacological actions. The presented experimental protocols and pathway diagrams offer a practical resource for scientists and researchers, facilitating further investigation and development in this area. While some experimental data on its physical properties remain to be fully elucidated in publicly accessible literature, the information compiled herein serves as a robust foundation for future studies.

References

Tenidap Sodium's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap sodium is a novel anti-inflammatory agent that has demonstrated a unique mechanism of action, setting it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of this compound's effect on prostaglandin synthesis, targeting researchers, scientists, and professionals in drug development. Tenidap is characterized as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2] This dual inhibition allows for a broad-spectrum anti-inflammatory effect by simultaneously downregulating the production of prostaglandins and leukotrienes, key mediators of inflammation. Furthermore, tenidap has been shown to inhibit the synthesis of pro-inflammatory cytokines, such as interleukin-1 (IL-1), and to modulate other cellular processes involved in the inflammatory cascade. This document consolidates quantitative data on its inhibitory activity, details experimental protocols for assessing its effects, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. This compound has emerged as a significant subject of study due to its distinct inhibitory profile on prostaglandin synthesis, which includes the inhibition of both COX enzymes and the 5-lipoxygenase (5-LOX) pathway, a parallel pathway in arachidonic acid metabolism that leads to the production of leukotrienes.

Mechanism of Action

This compound exerts its primary anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. This cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Subsequently, arachidonic acid is metabolized by either the COX or LOX pathways.

Inhibition of Cyclooxygenase (COX)

This compound inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins.[3] In vitro studies in human test systems have indicated that tenidap inhibits COX-1 more potently than COX-2, although the specific selectivity ratio can vary depending on the experimental system used.[3]

Inhibition of 5-Lipoxygenase (5-LOX)

A distinguishing feature of tenidap is its ability to inhibit the 5-lipoxygenase enzyme.[1] This inhibition leads to a decrease in the synthesis of leukotrienes, such as leukotriene B4 (LTB4), which are potent chemoattractants for inflammatory cells.[4]

Inhibition of Phospholipase A2 (sPLA2) Synthesis

Beyond direct enzyme inhibition, tenidap has been shown to inhibit the synthesis of secretory non-pancreatic phospholipase A2 (sPLA2) at a post-transcriptional level.[5] By reducing the levels of sPLA2, tenidap can limit the initial step of the arachidonic acid cascade, which is the release of arachidonic acid from the cell membrane.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data available.

| Enzyme/Pathway | Test System | Parameter | Value | Reference |

| Cyclooxygenase-1 (COX-1) | Rat Basophilic Leukemia Cells | IC50 | 20 nM | [3] |

| Cyclooxygenase (COX) Pathway | Human Blood (in vitro) | IC50 | 7.8 µM | [3] |

| Interleukin-1 (IL-1) Production | Murine Peritoneal Macrophages | IC50 | 3 µM | [5] |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Model | Parameter | Value | Reference |

| Carrageenan-Induced Paw Edema (Rats) | ED50 | 14 mg/kg | [3] |

| UV Erythema (Guinea Pigs) | ED50 | 1.4 mg/kg | [3] |

Table 2: In Vivo Efficacy (ED50) of this compound

| Enzyme/Process | Tenidap Concentration | Effect | Test System | Reference |

| sPLA2 Release | 0.25 µg/ml (0.725 µM) | 40% reduction | Fetal Rat Calvarial Osteoblasts | [5] |

| sPLA2 Release | 2.5 µg/ml (7.25 µM) | >80% reduction | Fetal Rat Calvarial Osteoblasts | [5] |

Table 3: Effect of this compound on Secretory Phospholipase A2 (sPLA2) Synthesis

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.

Caption: Arachidonic Acid Metabolism and this compound's Inhibition Points.

Caption: General Experimental Workflow for Assessing Tenidap's Effects.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to determine the effect of this compound on prostaglandin and leukotriene synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

-

Cell Lines: Human peripheral monocytes or other relevant cell lines expressing COX enzymes.

-

Protocol Overview:

-

Cell Culture and Stimulation: Monocytes are cultured and stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. Unstimulated cells primarily express COX-1.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Arachidonic Acid Addition: Exogenous arachidonic acid is added to initiate prostaglandin synthesis.

-

Incubation: The reaction is allowed to proceed for a specified time.

-

Measurement of Prostaglandins: The concentration of a specific prostaglandin, such as prostaglandin E2 (PGE2) or thromboxane B2 (a stable metabolite of thromboxane A2), is measured in the cell supernatant using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of prostaglandin synthesis (IC50) is calculated.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on 5-LOX activity.

-

Cell Lines: Rat basophilic leukemia (RBL-1) cells or human neutrophils.

-

Protocol Overview:

-

Cell Culture and Stimulation: Cells are cultured and stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

-

Treatment: Cells are incubated with various concentrations of this compound.

-

Measurement of Leukotrienes: The production of 5-LOX products, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), is quantified.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the different leukotrienes.

-

IC50 Calculation: The IC50 value for 5-LOX inhibition is determined.

-

Measurement of Prostaglandin E2 (PGE2) Production in Synovial Fluid

-

Objective: To assess the in vivo effect of this compound on PGE2 levels in a clinical setting.

-

Study Design: Patients with rheumatoid arthritis are treated with this compound (e.g., 120 mg/day for 7 days).[4]

-

Protocol Overview:

-

Sample Collection: Synovial fluid samples are collected from patients at baseline and after the treatment period.[4]

-

PGE2 Measurement: The concentration of endogenous PGE2 in the synovial fluid is measured by radioimmunoassay (RIA).[4]

-

Data Analysis: The change in PGE2 levels from baseline to post-treatment is calculated to determine the inhibitory effect of tenidap.

-

Ex Vivo Measurement of Leukotriene B4 (LTB4) Production

-

Objective: To evaluate the effect of this compound treatment on the capacity of inflammatory cells to produce LTB4.

-

Study Design: Similar to the PGE2 study, patients receive this compound.

-

Protocol Overview:

-

Cell Isolation: Polymorphonuclear cells (PMNs) are isolated from the synovial fluid of patients.[4]

-

Ex Vivo Stimulation: The isolated PMNs are stimulated in vitro to produce LTB4.[4]

-

LTB4 Quantification: The amount of LTB4 produced is measured using high-performance liquid chromatography (HPLC).[4]

-

Comparison: The LTB4 production by PMNs from treated patients is compared to baseline levels or a placebo group.

-

Conclusion

This compound presents a multifaceted mechanism of action that extends beyond the simple inhibition of cyclooxygenase, a characteristic of traditional NSAIDs. Its ability to dually inhibit both COX and 5-LOX pathways, coupled with its inhibitory effect on sPLA2 synthesis, provides a comprehensive approach to mitigating the inflammatory cascade. The quantitative data and experimental findings summarized in this guide underscore its potential as a potent anti-inflammatory agent. This document serves as a valuable resource for researchers and drug development professionals seeking to understand and further investigate the intricate effects of this compound on prostaglandin synthesis and overall inflammatory processes. Further research into its precise interactions with COX-1 and COX-2 and the downstream consequences of its multi-target inhibition will continue to be a critical area of investigation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits secretory non-pancreatic phospholipase A2 synthesis by foetal rat calvarial osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. This compound inhibits secretory non-pancreatic phospholipase A(2) synthesis by foetal rat calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenidap Sodium and the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap, a novel oxindole-based anti-inflammatory agent, has demonstrated a unique therapeutic profile characterized by its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, alongside potent cytokine-modulating properties. This technical guide provides an in-depth analysis of Tenidap's mechanism of action, with a particular focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual diagrams of the relevant biological pathways and workflows to support further research and development.

Introduction to Tenidap Sodium

This compound is an anti-rheumatic drug that combines the symptomatic relief of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with disease-modifying capabilities.[1][2] Its primary mechanism involves the inhibition of the COX enzyme, but its clinical efficacy, particularly the reduction of systemic acute phase proteins like C-reactive protein and serum amyloid A, suggests a broader mechanism of action beyond simple prostaglandin synthesis inhibition.[2] Notably, Tenidap has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are critically regulated by the NF-κB transcription factor.[2][3]

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a pivotal regulator of the innate and adaptive immune response. In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1β, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of hundreds of target genes, including those for IL-1, IL-6, and TNF-α.[4]

Tenidap's Mechanism of Action on Inflammatory Signaling

While direct inhibition of the IKK complex or p65 translocation by Tenidap has not been explicitly detailed in available literature, its profound effect on NF-κB-regulated cytokines strongly implies an interaction with this pathway. The mechanism is likely multi-faceted, stemming from its dual inhibitory action on arachidonic acid metabolism.

-

COX Inhibition : Tenidap is a potent inhibitor of COX-1 and COX-2, reducing the production of prostaglandins which are key mediators of inflammation.[1]

-

5-LOX Inhibition : Uniquely, Tenidap also inhibits the 5-LOX pathway, decreasing the production of leukotrienes, such as Leukotriene B4 (LTB4).[6] LTB4 is a potent neutrophil chemoattractant and activator, and its inhibition contributes to Tenidap's anti-inflammatory effects.[6]

-

Cytokine Synthesis Inhibition : Tenidap has been shown to inhibit the synthesis of IL-1, IL-6, and TNF-α at the protein and mRNA level.[2][3][7] Since the transcription of these cytokines is heavily dependent on NF-κB activation, it is highly probable that Tenidap acts at a point upstream that affects NF-κB signaling, or through a parallel pathway that influences NF-κB's transcriptional efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various in vitro and in vivo models.

Table 1: Inhibitory Concentrations (IC50) of Tenidap

| Target | System/Cell Type | IC50 Value | Reference |

| IL-1 Production | Murine Peritoneal Macrophages (LPS/Zymosan stimulated) | ~3 µM | [7] |

| COX-1 | Rat Basophilic Leukemia Cells (Ca2+ ionophore stimulated) | 20 nM | [1] |

| COX Pathway | Human Blood (in vitro) | 7.8 µM | [1] |

Table 2: Summary of Observed Effects of Tenidap

| Effect | Model System | Concentration / Dose | Outcome | Reference |

| Inhibition of pro-IL-1α | Murine Macrophages | Down to 3 µM | Decreased appearance of intracellular 34 kDa pro-IL-1α | [7] |

| Inhibition of T-cell Proliferation | Cloned Human T-cells | Not specified | Inhibited anti-CD3 or IL-2 driven proliferation | [3] |

| Inhibition of Cytokine mRNA | Cloned Human T-cells | Not specified | Inhibited induction of IFN-γ and TNF-α mRNA | [3] |

| Inhibition of LTB4 Production | Human PMNs (ex vivo) | 120 mg/day (in patients) | Decreased production of LTB4 in synovial fluid | [6] |

| Inhibition of Protein Kinase C Signaling | Mouse Macrophages | 5-20 µM | Inhibited PKC-mediated arachidonate release | [8] |

Experimental Protocols

Detailed protocols for the specific experiments conducted on Tenidap are not fully available. However, this section provides standardized, detailed methodologies for key experiments that are essential for researchers aiming to investigate the impact of a compound like Tenidap on the NF-κB signaling pathway.

Protocol: Western Blot for IκBα Degradation and p65 Phosphorylation

This protocol is designed to determine if a test compound prevents the degradation of IκBα or the phosphorylation of the p65 subunit, which are key activation steps in the NF-κB pathway.

-

Cell Culture and Treatment:

-

Plate RAW 264.7 macrophages or similar cells in 6-well plates at a density of 1x10^6 cells/well.

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of Tenidap (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 0, 15, 30, and 60 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control. Compare the levels of IκBα and phospho-p65 in Tenidap-treated samples to the LPS-only control.

-

Protocol: NF-κB-Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection:

-

Plate HEK293T or similar cells in a 24-well plate.

-

Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, pre-treat the transfected cells with Tenidap or vehicle for 1-2 hours.

-

Stimulate with TNF-α (10 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the unstimulated control.

-

Conclusion and Future Directions

This compound represents a class of anti-inflammatory drugs with a mechanism that extends beyond COX inhibition. Its ability to suppress the production of key pro-inflammatory cytokines, which are hallmarks of NF-κB activation, strongly suggests that Tenidap modulates this critical signaling pathway. While direct evidence is limited, the data points to an upstream or parallel mechanism of inhibition.

Future research should focus on elucidating the precise molecular target of Tenidap within the NF-κB cascade. Key questions include:

-

Does Tenidap directly inhibit the IKK complex?

-

Does it interfere with the nuclear translocation of p65/p50?

-

Could its effects on ion transport or intracellular pH be linked to the modulation of kinases upstream of IKK?[9][10]

Answering these questions using the protocols outlined in this guide will provide a more complete understanding of Tenidap's disease-modifying properties and could pave the way for the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of tenidap on Ca(2+)- and protein kinase C-mediated protein phosphorylation, activation of the arachidonate-mobilizing phospholipase A2 and subsequent eicosanoid formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tenidap, an anti-inflammatory agent, inhibits DNA and collagen syntheses, depresses cell proliferation, and lowers intracellular pH in cultured human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Free Radical Scavenging Properties of Tenidap Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap sodium, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has demonstrated anti-inflammatory properties. Beyond its primary mechanism of action, in vitro studies have indicated that Tenidap possesses free radical scavenging capabilities, suggesting a broader role in mitigating oxidative stress associated with inflammatory conditions. This technical guide provides a comprehensive overview of the existing in vitro data on the free radical scavenging properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the antioxidant potential of anti-inflammatory agents.

Introduction

Tenidap is an anti-inflammatory drug that has been investigated for the treatment of rheumatoid arthritis.[1][2] Its primary mechanism of action involves the dual inhibition of cyclooxygenase and 5-lipoxygenase, key enzymes in the inflammatory cascade.[1][2] Free radicals and other reactive oxygen species (ROS) are known to play a significant role in the pathophysiology of inflammatory diseases by causing cellular damage. The ability of an anti-inflammatory agent to also scavenge free radicals could provide additional therapeutic benefits. This guide focuses on the documented in vitro free radical scavenging properties of this compound.

Quantitative Data Summary

The available quantitative data on the in vitro free radical scavenging properties of this compound are summarized in the table below. It is important to note that while some studies have investigated its general radical scavenging activity and its effect on superoxide production, there is a notable absence of published data for Tenidap in several standard antioxidant assays, including DPPH, ABTS, hydroxyl radical, and nitric oxide scavenging assays.

| Assay Type | Key Findings | Quantitative Data (IC50, Ki, etc.) | Reference(s) |

| General Free Radical Scavenging | Demonstrates general free radical scavenging effects in a dose-dependent manner at concentrations above 20 μg/ml. | Not Applicable | [1][2] |

| Superoxide Anion (O₂•⁻) Scavenging | No direct scavenging effect on the superoxide anion was demonstrated in the Misra and Fridovich assay system. | Not Applicable | [1][2] |

| Xanthine Oxidase Inhibition | Inhibits superoxide production by xanthine oxidase through a non-competitive mechanism. | Ki = 11 µg/mL (34 µM) | |

| DPPH Radical Scavenging | No data available from the conducted literature search. | Not Available | |

| ABTS Radical Scavenging | No data available from the conducted literature search. | Not Available | |

| Hydroxyl Radical Scavenging | No data available from the conducted literature search. | Not Available | |

| Nitric Oxide Scavenging | No data available from the conducted literature search. | Not Available |

Experimental Protocols

This section details the methodologies for the key experiments that have been reported in the literature for assessing the free radical scavenging properties of this compound.

General Free Radical Scavenging Activity (Misra and Fridovich Assay)

This assay was utilized to demonstrate the general free radical scavenging effects of Tenidap. The method is based on the ability of a compound to inhibit the auto-oxidation of epinephrine to adrenochrome, a reaction that is dependent on superoxide radicals.

Principle: The auto-oxidation of epinephrine is a free radical-mediated process. Scavengers of free radicals will inhibit this reaction, and the degree of inhibition can be measured spectrophotometrically.

Reagents:

-

Epinephrine solution (e.g., 10 mM in dilute HCl)

-

Sodium carbonate buffer (e.g., 50 mM, pH 10.2)

-

This compound solutions of varying concentrations

-

Control vehicle (solvent used for Tenidap)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the sodium carbonate buffer.

-

Add the desired concentration of this compound or the control vehicle to the reaction mixture.

-

Initiate the reaction by adding the epinephrine solution.

-

Immediately monitor the change in absorbance at 480 nm over a defined period (e.g., 4 minutes) using a spectrophotometer. The formation of adrenochrome results in an increased absorbance at this wavelength.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage inhibition of epinephrine auto-oxidation is calculated using the following formula:

where Rate_control is the rate of reaction in the presence of the control vehicle and Rate_sample is the rate of reaction in the presence of this compound.

Xanthine Oxidase Inhibition Assay

This assay was used to determine the inhibitory effect of Tenidap on the superoxide-generating enzyme, xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine or xanthine to uric acid, with the concomitant production of superoxide radicals. The inhibition of this enzyme leads to a decrease in the rate of uric acid and superoxide formation. The production of uric acid can be monitored spectrophotometrically at 295 nm.

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine or hypoxanthine solution (substrate)

-

Xanthine oxidase enzyme solution

-

This compound solutions of varying concentrations

-

Control vehicle (solvent used for Tenidap)

Procedure:

-

In a 96-well plate or cuvettes, add the phosphate buffer, this compound solution (or control vehicle), and the xanthine oxidase enzyme solution.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the xanthine or hypoxanthine substrate solution.

-

Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage inhibition of xanthine oxidase activity is calculated as:

-

To determine the inhibition constant (Ki) for non-competitive inhibition, the assay is performed with varying concentrations of both the substrate and Tenidap. The data are then analyzed using Lineweaver-Burk or other suitable kinetic plots.

Visualizations

The following diagrams illustrate the experimental workflow for the general free radical scavenging assay and the proposed mechanism of Tenidap's action on xanthine oxidase.

Caption: Workflow for the Misra and Fridovich Assay.

Caption: Inhibition of Xanthine Oxidase by Tenidap.

Conclusion

The available in vitro evidence suggests that this compound possesses modest free radical scavenging properties and can inhibit the production of superoxide radicals by targeting xanthine oxidase. These antioxidant activities may complement its primary anti-inflammatory effects. However, a significant gap exists in the literature regarding its efficacy in a broader range of standard antioxidant assays. Further research is warranted to fully characterize the antioxidant profile of Tenidap and to elucidate the clinical relevance of its free radical scavenging properties. This guide provides a foundational understanding for researchers interested in exploring these aspects of Tenidap's pharmacology.

References

Methodological & Application

Application Notes and Protocols for Tenidap Sodium Cell-Based Assay Using THP-1 Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap sodium is an anti-inflammatory agent known for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymes are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, Tenidap has been shown to modulate the production of key inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The human monocytic cell line, THP-1, can be differentiated into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA). These differentiated macrophages are a widely used and accepted in vitro model for studying inflammatory responses.

This document provides detailed protocols for a cell-based assay to evaluate the anti-inflammatory effects of this compound on PMA-differentiated THP-1 macrophages. The assay measures the inhibition of pro-inflammatory cytokine production and the activity of COX and 5-LOX enzymes.

Mechanism of Action: this compound in Macrophages

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, THP-1 macrophages initiate a signaling cascade. A key pathway involved is the activation of Nuclear Factor-kappa B (NF-κB). This transcription factor orchestrates the expression of numerous pro-inflammatory genes, leading to the synthesis and secretion of cytokines such as IL-1β, IL-6, and TNF-α. Simultaneously, the arachidonic acid cascade is activated, leading to the production of prostaglandins by COX enzymes and leukotrienes by 5-LOX. This compound exerts its anti-inflammatory effects by inhibiting both COX and 5-LOX enzymes and by suppressing the production of pro-inflammatory cytokines.

Figure 1: Simplified signaling pathway of LPS-induced inflammation in THP-1 macrophages and the inhibitory actions of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various inflammatory markers. It is important to note that the data has been compiled from studies using different cell types, as specific data for PMA-differentiated THP-1 macrophages is limited. These values provide a reference range for designing experiments.

| Target Enzyme | Cell Type | IC50 Value | Reference |

| COX-1 | Rat Basophilic Leukemia Cells | 20 nM | [1] |

| COX Pathway | Human Blood (in vitro) | 7.8 µM | [1] |

| 5-LOX | Human & Rat Neutrophils, Rat Peritoneal Macrophages | 5 - 15 µM | [2] |

Table 1: this compound IC50 Values for COX and 5-LOX Inhibition

| Cytokine | Cell Type | Stimulant | IC50 Value | Reference |

| IL-1 Production | Murine Peritoneal Macrophages | LPS or Zymosan | ~3 µM | [3] |

Table 2: this compound IC50 Values for Cytokine Inhibition

Experimental Protocols

The following protocols provide a step-by-step guide for conducting a cell-based assay to evaluate the efficacy of this compound.

Experimental Workflow Overview

Figure 2: General workflow for the this compound cell-based assay using THP-1 macrophages.

Protocol 1: Culture and Differentiation of THP-1 Cells

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

Seeding for Differentiation: Seed THP-1 monocytes into tissue culture plates at a density of 5 x 10^4 cells/well for a 96-well plate or 1 x 10^6 cells/well for a 6-well plate.

-

PMA-induced Differentiation: Add PMA to the culture medium to a final concentration of 100 nM.

-

Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

-

Resting Period: After the differentiation period, carefully aspirate the PMA-containing medium. Gently wash the adherent macrophages once with fresh, warm RPMI-1640 medium.

-

Add Fresh Medium: Add fresh, PMA-free RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate: Incubate the differentiated macrophages for a resting period of 24 hours before proceeding with the assay.

Protocol 2: this compound Treatment and LPS Stimulation

Materials:

-

Differentiated THP-1 macrophages in culture plates (from Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free RPMI-1640 medium

Procedure:

-

Prepare this compound Dilutions: Prepare a series of dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Pre-treatment: Aspirate the medium from the differentiated THP-1 macrophages and replace it with the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

-

LPS Stimulation: Prepare a working solution of LPS in serum-free RPMI-1640 medium. Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for an appropriate duration based on the endpoint being measured:

-

Cytokine analysis: 6-24 hours.

-

COX/5-LOX activity: 30 minutes to 4 hours.

-

-

Sample Collection:

-

Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C until analysis.

-

Cell Lysate: Wash the adherent cells with cold PBS. Lyse the cells using an appropriate lysis buffer for the COX or 5-LOX activity assays. Store the lysate at -80°C.

-

Protocol 3: Measurement of Cytokine Production by ELISA

Materials:

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

Culture supernatants (from Protocol 2)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, the supernatant samples (and standards) are added to wells coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

-

Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Protocol 4: Measurement of COX and 5-LOX Activity

Materials:

-

Commercial COX and 5-LOX activity assay kits (fluorometric or colorimetric)

-

Cell lysates (from Protocol 2)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Follow the detailed instructions provided with the commercial assay kits.

-

For COX Activity: These assays typically measure the peroxidase activity of COX enzymes. The cell lysate is incubated with a substrate that is converted into a fluorescent or colored product. The rate of product formation is proportional to the COX activity. Specific inhibitors for COX-1 and COX-2 can be used to differentiate between the activity of the two isoforms.

-

For 5-LOX Activity: These assays generally involve the incubation of the cell lysate with a 5-LOX substrate. The product of the reaction is then measured, often through a coupled reaction that generates a fluorescent or colored signal.

-

Measure the signal using the appropriate microplate reader.

-

Calculate the enzyme activity based on the standard curve provided in the kit.

-

Determine the percentage inhibition of COX and 5-LOX activity by this compound compared to the LPS-stimulated vehicle control.

Data Analysis and Interpretation

For each endpoint, calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Value of Tenidap-treated sample / Value of LPS-stimulated vehicle control)] x 100

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of this compound that causes 50% inhibition) can be determined using non-linear regression analysis.

The results from this assay will provide valuable insights into the anti-inflammatory profile of this compound, specifically its potency in inhibiting key inflammatory pathways in a macrophage model. This information is crucial for researchers and professionals involved in the development of anti-inflammatory therapeutics.

References

- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Assessing the Anti-inflammatory Potential of Tenidap Sodium in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in inflammation research and the evaluation of anti-inflammatory compounds.

Abstract: This application note provides a detailed protocol for utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the anti-inflammatory properties of Tenidap Sodium. RAW 264.7 cells, a murine macrophage cell line, are a well-established in vitro model for studying the inflammatory response. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade through the activation of Toll-like receptor 4 (TLR4). This leads to the downstream activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4][5][6]

Tenidap is a novel anti-rheumatic agent known to inhibit cyclooxygenase (COX) enzymes and modulate cytokine production.[7][8] This document outlines the experimental procedures for cell culture, LPS stimulation, and treatment with this compound. It further details methods for quantifying key inflammatory markers and analyzing protein expression in relevant signaling pathways. The provided protocols and data serve as a comprehensive guide for assessing the efficacy and mechanism of action of this compound and other potential anti-inflammatory agents.

Key Signaling Pathways in LPS-Stimulated Macrophages

LPS initiates an inflammatory response by binding to TLR4 on the macrophage surface. This interaction triggers a signaling cascade that activates transcription factors, primarily NF-κB, and the MAPK family (p38, JNK, and ERK).[2][4][5] Activated NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][9][10] These enzymes are responsible for the production of NO and prostaglandins, respectively, which are key mediators of inflammation.[11][12]

Experimental Protocols

Materials and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).[10][13]

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).[10][13]

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli O111:B4.[13]

-

This compound.

-

Griess Reagent Kit for Nitrite Determination.[13]

-

ELISA Kits for mouse TNF-α, IL-6, and IL-1β.[2]

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2).

-

96-well and 6-well tissue culture plates.

-

Microplate reader.

-

Western blot imaging system.

-

Experimental Workflow

The overall experimental process involves culturing RAW 264.7 cells, pre-treating them with this compound, stimulating with LPS, and subsequently analyzing the inflammatory response through various assays.

Detailed Procedures

2.3.1. Cell Culture and Seeding

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[10][13]

-

Subculture cells when they reach approximately 80% confluency.

-

For experiments, seed cells in appropriate plates.

-

Incubate overnight to allow for cell adherence.[14]

2.3.2. LPS Stimulation and this compound Treatment

-

The next day, remove the old medium from the cells.

-

Add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[2][10]

2.3.3. Nitric Oxide (NO) Assay

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

-

Determine the nitrite concentration, a stable product of NO, using a Griess Reagent kit according to the manufacturer's instructions.[10][13]

-

Measure the absorbance at 540 nm using a microplate reader.[16]

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

2.3.4. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatants after the 24-hour incubation.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using specific mouse ELISA kits as per the manufacturer's protocols.[2][13]

2.3.5. Western Blot Analysis

-

After collecting the supernatant, wash the cells in the 6-well plates with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.[5]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Expected Results and Data Presentation

This compound is expected to modulate the inflammatory response in LPS-stimulated RAW 264.7 cells. Its primary mechanism involves the inhibition of COX enzymes, which would decrease PGE2 production.[7] However, its effect on cytokines is more complex. Studies have shown that in LPS-stimulated macrophages, Tenidap can inhibit IL-1 production but may potentiate the expression of TNF-α.[8] This potentiation is attributed to the inhibition of the COX pathway, as PGE2 can create a negative feedback loop on TNF-α production.[8] Tenidap has also been shown to inhibit IL-6 in other cellular models.[17]

Mechanism of Action of this compound

Illustrative Quantitative Data

The following tables summarize the expected dose-dependent effects of this compound on key inflammatory mediators. (Note: Data are for illustrative purposes, based on the known mechanisms of action).

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |

| Control | - | 5.2 ± 1.1 | 4.5 ± 0.9 | 6.1 ± 1.5 | 3.8 ± 0.7 |

| LPS (1 µg/mL) | - | 100 ± 5.8 | 100 ± 7.2 | 100 ± 8.1 | 100 ± 6.5 |

| LPS + Tenidap | 1 | 85.3 ± 4.9 | 115.4 ± 8.0 | 81.2 ± 6.3 | 79.5 ± 5.1* |

| LPS + Tenidap | 10 | 62.1 ± 3.7 | 148.2 ± 9.5 | 58.7 ± 4.5 | 55.4 ± 4.2 |

| LPS + Tenidap | 50 | 40.5 ± 2.9 | 185.6 ± 11.3 | 35.1 ± 3.1 | 31.9 ± 2.8 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control.

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

| Treatment | Concentration (µM) | iNOS Expression (Relative to β-actin) | COX-2 Expression (Relative to β-actin) |

| Control | - | 0.08 ± 0.02 | 0.11 ± 0.03 |

| LPS (1 µg/mL) | - | 1.00 ± 0.09 | 1.00 ± 0.11 |

| LPS + Tenidap | 10 | 0.68 ± 0.06** | 0.45 ± 0.05 |

| LPS + Tenidap | 50 | 0.42 ± 0.04 | 0.19 ± 0.03*** |

**p < 0.01, ***p < 0.001 compared to LPS control.

Discussion

The experimental model described here allows for a comprehensive evaluation of the anti-inflammatory activity of this compound. The expected results indicate that this compound effectively reduces the production of several key inflammatory mediators, including NO, IL-6, and IL-1β, in a dose-dependent manner.[17][18] This inhibitory action is likely correlated with the downregulation of iNOS and COX-2 protein expression.[11][12]

A noteworthy finding is the potential for this compound to increase TNF-α production in LPS-stimulated macrophages.[8] This paradoxical effect is believed to result from the potent inhibition of the COX pathway. Prostaglandins, particularly PGE2, can exert a negative feedback effect on TNF-α synthesis. By inhibiting PGE2 production, this compound may remove this brake, leading to an enhanced TNF-α response to LPS.[8] This highlights the complexity of inflammatory signaling and the importance of measuring a broad panel of mediators when evaluating anti-inflammatory compounds.

Conclusion

The LPS-stimulated RAW 264.7 cell model is a robust and valuable tool for characterizing the anti-inflammatory profiles of therapeutic agents like this compound. The protocols provided herein offer a systematic approach to quantify changes in key inflammatory markers and elucidate the underlying mechanisms of action. The unique, dual-modulatory effect of this compound on cytokine production underscores the intricate nature of the inflammatory response and provides a compelling case for its further investigation in the context of chronic inflammatory diseases.

References

- 1. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]

- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of tenidap on the zymosan- and lipopolysaccharide-induced expression of mRNA for proinflammatory cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory Effects of Galactose-Taurine Sodium Salt in LPS-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenidap Sodium: Application Notes and Protocols for IL-6 and TNF-alpha Measurement by ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap sodium is a novel anti-inflammatory agent that has demonstrated significant effects on the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] This document provides detailed application notes and a generalized protocol for the quantification of human IL-6 and TNF-α in cell culture supernatants treated with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Tenidap's mechanism of action involves the modulation of intracellular pH and anion transport, which in turn suppresses cellular activation processes induced by various cytokines.[2] Studies have shown that Tenidap dose-dependently inhibits the production of IL-6 and TNF-α in various in vitro models, including human peripheral blood mononuclear cells (PBMCs) and synovial membrane explants from rheumatoid arthritis patients.[3] This inhibitory effect is not primarily dependent on cyclooxygenase inhibition, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Signaling Pathway Overview

Tenidap's inhibitory effect on cytokine production is linked to its ability to alter cellular ionic homeostasis. The following diagram illustrates a simplified overview of the inflammatory signaling pathway leading to the production of IL-6 and TNF-α and the proposed point of intervention for Tenidap.

Caption: Putative mechanism of Tenidap on cytokine signaling.

Quantitative Data Summary

The following table summarizes the inhibitory effect of this compound on IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated synovial membrane explants from patients with rheumatoid arthritis.[3]

| Treatment Group | Tenidap Conc. (µg/mL) | Mean IL-6 Inhibition (%) | Mean TNF-α Inhibition (%) |

| Control (LPS only) | 0 | 0 | 0 |

| Tenidap | 5 | Not specified, but significant | ~40 |

| Tenidap | 20 (therapeutic) | Significant inhibition | 69 |

| Tenidap | 50 | Significant inhibition | Not specified |

Data is adapted from a study on human synovial membrane explants.[3] The exact percentage of inhibition for some concentrations was not specified in the source material but was noted as significant. The TNF-α inhibition at 5 µg/mL is an approximation based on the source's description.[3]

Experimental Protocol: IL-6 and TNF-α Measurement by ELISA

This protocol provides a general framework for the measurement of human IL-6 and TNF-α in cell culture supernatants treated with this compound. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Materials

-

Human IL-6 and TNF-α ELISA kits (containing pre-coated 96-well plates, detection antibodies, standards, buffers, and substrate)

-

Cell culture medium

-

This compound

-

Lipopolysaccharide (LPS) or other appropriate stimulant

-

Phosphate Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Wash bottle or automated plate washer

-

Sterile, pyrogen/endotoxin-free tubes for sample collection

Experimental Workflow

Caption: Generalized ELISA workflow.

Detailed Methodologies

1. Cell Culture and Treatment:

-

Culture your cells of interest (e.g., human PBMCs, synovial fibroblasts) in appropriate cell culture medium to the desired confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to final working concentrations in cell culture medium. Include a vehicle control.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 5, 20, 50 µg/mL) or vehicle for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate inflammatory agent, such as LPS (e.g., 1 µg/mL), to induce cytokine production. Include an unstimulated control.

-

Incubate the cells for a period sufficient to allow for cytokine accumulation in the supernatant (e.g., 18-24 hours).

2. Sample Preparation:

-

Following incubation, collect the cell culture plates and centrifuge them at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.[4]

-

Carefully aspirate the supernatant, which contains the secreted cytokines, and transfer it to fresh, sterile tubes.

-

Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[5]

3. ELISA Procedure (General):

-

Bring all ELISA kit reagents and samples to room temperature before use.

-

Prepare the standard dilutions according to the kit manufacturer's instructions to generate a standard curve.

-

Add 100 µL of each standard, control, and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.

-

Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).

-

Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Cover the plate and incubate as directed (e.g., 1 hour at room temperature).

-

Wash the plate as described previously.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Cover the plate and incubate (e.g., 45 minutes at room temperature).

-

Wash the plate again.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate the plate in the dark for the recommended time (e.g., 30 minutes) to allow for color development.

-

Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

-

Subtract the average zero standard optical density (OD) from all other OD values.

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Use the standard curve to determine the concentration of IL-6 or TNF-α in the unknown samples.

-

Correct for any dilution factors used during sample preparation.

-

Calculate the percentage inhibition of IL-6 and TNF-α production for each concentration of this compound compared to the stimulated control.

Important Considerations

-

Kit Selection: Use a high-quality, validated human IL-6 and TNF-α ELISA kit from a reputable supplier.

-

Tenidap Interference: While unlikely to directly interfere with the antibody-antigen binding in a sandwich ELISA, it is good practice to run a control well with the highest concentration of Tenidap in assay buffer to check for any non-specific effects on the assay background.

-

Sample Matrix: If using samples other than cell culture supernatant (e.g., serum, plasma), ensure the ELISA kit is validated for that sample type and follow the recommended sample preparation procedures.[6]

-

Reproducibility: To ensure the reproducibility of your results, maintain consistency in all experimental parameters, including cell seeding density, incubation times, and washing steps.

This document provides a comprehensive guide for researchers interested in investigating the effects of this compound on IL-6 and TNF-α production. By following these protocols and considering the key aspects of experimental design, reliable and reproducible data can be generated to further elucidate the immunomodulatory properties of this compound.

References

- 1. mpbio.com [mpbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. In vitro effects of 2 antirheumatic drugs on the synthesis and expression of proinflammatory cytokines in synovial membranes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. ELISA sample preparation | Abcam [abcam.com]

- 6. fn-test.com [fn-test.com]

Application Note & Protocol: Western Blot Analysis of COX-2 Expression Following Tenidap Sodium Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Its expression is upregulated in response to pro-inflammatory stimuli such as cytokines and lipopolysaccharides (LPS).[2][3] Tenidap Sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to inhibit cyclooxygenase activity.[4] While its primary mechanism is the inhibition of enzyme function, it is also valuable to understand its effects on the protein expression levels of COX-2. This application note provides a detailed protocol for the analysis of COX-2 protein expression in cultured cells treated with this compound using Western blot analysis.

Experimental Protocols

This protocol describes the induction of COX-2 expression in a suitable cell line (e.g., RAW 264.7 macrophages), treatment with this compound, and subsequent analysis of COX-2 protein levels by Western blot.

I. Cell Culture and Treatment

-

Cell Line: RAW 264.7 (murine macrophage cell line) is a suitable model as they express high levels of COX-2 upon stimulation.

-